molecular formula C9H9BrF2O B1474842 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene CAS No. 1695149-71-3

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

Cat. No. B1474842
CAS RN: 1695149-71-3
M. Wt: 251.07 g/mol
InChI Key: XQYNXFHTIVHNGJ-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(2,2-difluoroethoxy)benzonitrile” is similar to the one you’re asking about . It has a molecular formula of C9H6BrF2NO and a molecular weight of 262.05 .


Molecular Structure Analysis

The InChI code for “4-bromo-2-(2,2-difluoroethoxy)-1,3-thiazole” is 1S/C5H4BrF2NOS/c6-3-2-11-5(9-3)10-1-4(7)8/h2,4H,1H2 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “4-Bromo-2-(2,2-difluoroethoxy)benzonitrile” has a predicted boiling point of 314.6±42.0 °C and a predicted density of 1.60±0.1 g/cm3 .

Scientific Research Applications

Bromination and Functionalization of Aromatic Compounds

  • Brominated aromatic compounds serve as key intermediates in the synthesis of complex molecules. For instance, regioselective bromination techniques have been developed to obtain various brominated benzene derivatives, which can be further transformed into sulfur-functionalized benzoquinones and other valuable chemical entities (Aitken et al., 2016).

Synthesis of Electroluminescent Materials

  • Bromo-substituted benzene derivatives, such as 1-bromo-2,4-dinitrobenzene, have been synthesized and utilized as intermediates for medicinal, pharmaceutical agents, organic dyes, and organic electroluminescent materials, showcasing their utility in the development of functional materials and drugs (Xuan et al., 2010).

Applications in Lithium-Ion Batteries

  • Bromo- and fluoro-substituted benzene derivatives have found applications as novel electrolyte additives in lithium-ion batteries. These compounds can polymerize electrochemically to form protective films on electrodes, enhancing the thermal stability and safety of the batteries (Zhang Qian-y, 2014).

Organic Synthesis and Catalysis

  • The synthesis of polyfluorophenyl-containing compounds is facilitated by brominated benzene derivatives, which act as building blocks for the preparation of complex organic molecules. These compounds demonstrate versatility in organic synthesis, enabling a range of reactions including arylative epoxidation of ketones (Li et al., 2012).

Material Science and Polymer Chemistry

  • Brominated aromatic compounds play a significant role in the development of advanced materials, including polymer solar cells. For example, the addition of brominated inhibitors to polymer solar cells' active layers can significantly improve device performance by enhancing excitonic dissociation and reducing recombination (Fu et al., 2015).

properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-6-2-3-7(10)4-8(6)13-5-9(11)12/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYNXFHTIVHNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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